molecular formula C11H11N3O B3058677 [3,4'-Bipyridin]-5-amine, 6-methoxy- CAS No. 91041-36-0

[3,4'-Bipyridin]-5-amine, 6-methoxy-

Cat. No.: B3058677
CAS No.: 91041-36-0
M. Wt: 201.22 g/mol
InChI Key: SEBMZUMTPNGZEV-UHFFFAOYSA-N
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Description

[3,4’-Bipyridin]-5-amine, 6-methoxy- is a heterocyclic compound that belongs to the bipyridine family Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4’-Bipyridin]-5-amine, 6-methoxy- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated bipyridine under palladium catalysis . The reaction conditions are generally mild, and the process is known for its high yield and functional group tolerance.

Industrial Production Methods

Industrial production of [3,4’-Bipyridin]-5-amine, 6-methoxy- often involves scaling up the laboratory synthesis methods. The key steps include the preparation of the starting materials, the coupling reaction, and purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[3,4’-Bipyridin]-5-amine, 6-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include bipyridinium salts, dihydro derivatives, and various substituted bipyridines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of [3,4’-Bipyridin]-5-amine, 6-methoxy- involves its interaction with specific molecular targets. For instance, in biological systems, it can chelate metal ions, leading to changes in fluorescence properties. This interaction is crucial for its application as a fluorescent probe . Additionally, the compound’s redox activity plays a significant role in its electrochemical applications .

Properties

IUPAC Name

2-methoxy-5-pyridin-4-ylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-11-10(12)6-9(7-14-11)8-2-4-13-5-3-8/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBMZUMTPNGZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552969
Record name 6-Methoxy[3,4'-bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91041-36-0
Record name 6-Methoxy[3,4'-bipyridin]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask were weighed 5-bromo-2-methoxypyridin-3-amine, 11.1.A, (1 g, 4.9 mmol), pyridin-4-ylboronic acid (0.73 g, 5.9 mmol), X-Phos (0.47 g, 0.99 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.22 g, 0.25 mmol), and Potassium phosphate tribasic (3.13 g, 14.8 mmol). N-butanol was added as a solvent and the reaction mixture was heated at 110° C. for 3 hr. The solids were filtered off through a pad of celite. The filtrate was concentrated and chromatographed by gradient EtOAc/DCM and then 10% MeOH/DCM to afford 730 mg of 11.1.B (74%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
11.1.A
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.73 g
Type
reactant
Reaction Step Three
Quantity
0.47 g
Type
reactant
Reaction Step Four
Name
Potassium phosphate tribasic
Quantity
3.13 g
Type
reactant
Reaction Step Five
[Compound]
Name
N-butanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.22 g
Type
catalyst
Reaction Step Seven
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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